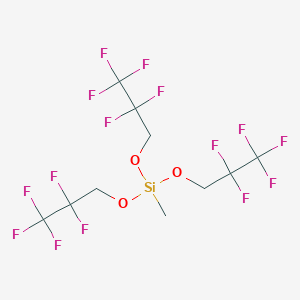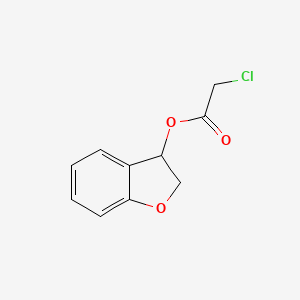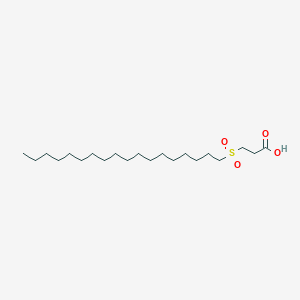
3-(Octadecane-1-sulfonyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Octadecane-1-sulfonyl)propanoic acid is a chemical compound that belongs to the class of sulfonic acids It is characterized by the presence of a long alkyl chain (octadecane) attached to a sulfonyl group, which is further connected to a propanoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Octadecane-1-sulfonyl)propanoic acid typically involves the sulfonation of octadecane followed by the introduction of the propanoic acid group. One common method involves the reaction of octadecane with sulfur trioxide or chlorosulfonic acid to form octadecane-1-sulfonic acid. This intermediate is then reacted with acrylonitrile under basic conditions to introduce the propanoic acid group, followed by hydrolysis to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Octadecane-1-sulfonyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfonic acid derivatives.
Reduction: The compound can be reduced to form sulfides or thiols.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or alcohols can react with the sulfonyl group under mild conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfides or thiols.
Substitution: Sulfonamide or sulfonate esters.
Wissenschaftliche Forschungsanwendungen
3-(Octadecane-1-sulfonyl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical reactions.
Biology: The compound can be used to study membrane interactions and protein-lipid interactions due to its amphiphilic nature.
Industry: Utilized in the formulation of detergents, lubricants, and other industrial products.
Wirkmechanismus
The mechanism of action of 3-(Octadecane-1-sulfonyl)propanoic acid involves its interaction with molecular targets such as proteins and lipids. The long alkyl chain allows it to insert into lipid bilayers, affecting membrane fluidity and permeability. The sulfonyl group can form hydrogen bonds and electrostatic interactions with proteins, influencing their structure and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Hexadecane-1-sulfonyl)propanoic acid
- 3-(Dodecane-1-sulfonyl)propanoic acid
- 3-(Tetradecane-1-sulfonyl)propanoic acid
Comparison
Compared to similar compounds, 3-(Octadecane-1-sulfonyl)propanoic acid has a longer alkyl chain, which enhances its hydrophobic interactions and makes it more effective as a surfactant. Its unique structural features provide distinct advantages in applications requiring strong amphiphilic properties.
Eigenschaften
CAS-Nummer |
148429-68-9 |
|---|---|
Molekularformel |
C21H42O4S |
Molekulargewicht |
390.6 g/mol |
IUPAC-Name |
3-octadecylsulfonylpropanoic acid |
InChI |
InChI=1S/C21H42O4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-26(24,25)20-18-21(22)23/h2-20H2,1H3,(H,22,23) |
InChI-Schlüssel |
LECXDNCKDPSAFV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCS(=O)(=O)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N'-[Pentane-1,5-diyldi(4,1-phenylene)]bis[N-(4-methoxyphenyl)aniline]](/img/structure/B14268004.png)
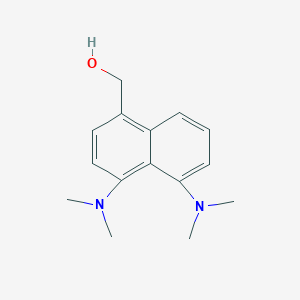
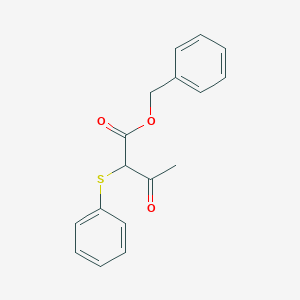
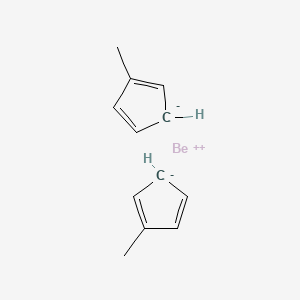
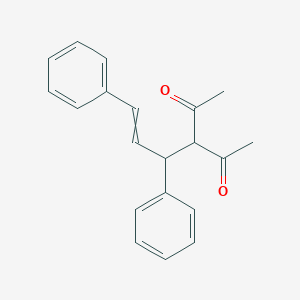
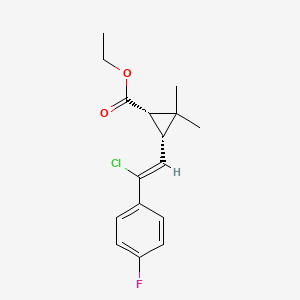
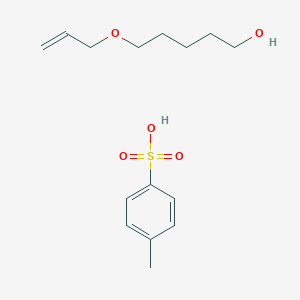
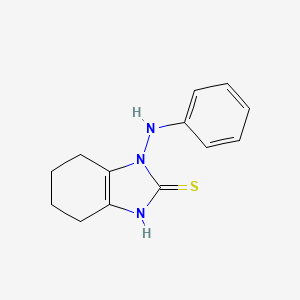
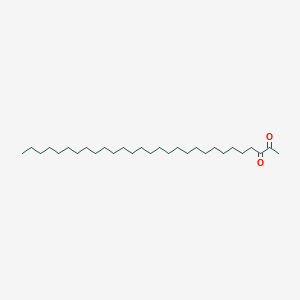
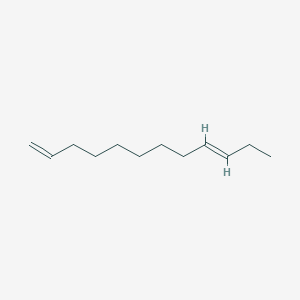
![3-{6-[(4-Nitrophenyl)sulfanyl]-1,3-benzothiazol-2-yl}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14268045.png)
![Diethyl [1,3-bis(trimethylsilyl)prop-2-en-1-yl]phosphonate](/img/structure/B14268052.png)
